molecular formula C16H13ClO B3099801 (2E)-1-(2-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one CAS No. 1354942-01-0

(2E)-1-(2-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one

Cat. No.: B3099801
CAS No.: 1354942-01-0
M. Wt: 256.72 g/mol
InChI Key: NHZFDCJVUIDDBB-MDZDMXLPSA-N
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Description

(2E)-1-(2-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. The compound features a 2-chlorophenyl group at the carbonyl terminus and a 3-methylphenyl group at the α-position (E-configuration). Its molecular formula is C₁₆H₁₃ClO, with a molar mass of 256.73 g/mol. Chalcones of this class are studied for applications in materials science (e.g., non-linear optics) and medicinal chemistry due to their conjugated π-system and tunable substituent effects .

Properties

IUPAC Name

(E)-1-(2-chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO/c1-12-5-4-6-13(11-12)9-10-16(18)14-7-2-3-8-15(14)17/h2-11H,1H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZFDCJVUIDDBB-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=CC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C/C(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chlorobenzaldehyde and 3-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the synthesis of this compound follows similar principles but may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Saturated ketones, alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

(2E)-1-(2-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Studied for its role in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of dyes, pigments, and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of (2E)-1-(2-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, forming covalent bonds with nucleophilic sites on proteins. This interaction can inhibit enzyme activity or modulate receptor functions, leading to various biological effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Comparison Points:

  • Chlorine Position: Target Compound: 2-Chlorophenyl (ortho-substitution). (2E)-3-(3-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one (): 3-Chlorophenyl (meta-substitution).
  • Methyl vs. Methoxy Groups: (E)-3-(2-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one (): Replaces 3-methyl with 3-methoxy. Impact: Methoxy is electron-donating (+M effect), enhancing conjugation and polarizability, which is critical for non-linear optical (NLO) properties. Methyl groups exert weaker inductive effects but improve hydrophobicity .

Halogen Diversity and Crystal Packing

  • Dichloro Derivatives: (2E)-1-(3-Chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one (): Dual chloro substituents increase molecular weight (277.13 g/mol) and promote halogen bonding. Crystallizes in a triclinic system (space group P1) with unit cell parameters a = 5.8884 Å, b = 7.3328 Å, c = 14.6752 Å .
  • Fluorine Substitution: (2E)-1-(2,6-Dichloro-3-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (): Fluorine’s electronegativity enhances dipole interactions. Crystallizes in monoclinic P21/c with larger unit cell volume (V = 2950.3 ų) due to bulky substituents .

Heterocyclic Analogues

  • Thiophene-Containing Chalcones: (E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one (): Replaces phenyl with thiophene.
  • Pyrazole Derivatives :

    • (2E)-1-(4-Chlorophenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one (): Incorporates a pyrazole ring, introducing hydrogen-bonding sites and increasing structural rigidity .

Physicochemical and Structural Data

Table 1: Comparative Properties of Selected Chalcones

Compound Name Substituents Molecular Weight (g/mol) Crystal System Space Group Reference
Target Compound 2-Cl, 3-Me 256.73 Not Reported
(2E)-1-(3-ClPh)-3-(4-ClPh)prop-2-en-1-one 3-Cl, 4-Cl 277.13 Triclinic P1
(E)-3-(2-ClPh)-1-(3-MeOPh)prop-2-en-1-one 2-Cl, 3-OMe 272.72 Monoclinic P21/c
(2E)-1-(4-EtOPh)-3-(3-FPh)prop-2-en-1-one 4-OEt, 3-F 270.30

Biological Activity

Overview

(2E)-1-(2-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one, commonly known as a chalcone, is an organic compound characterized by its unique structure comprising two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. Its chemical formula is C16H15ClOC_{16}H_{15}ClO and it possesses significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Synthesis

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction . This process includes:

  • Reactants : 2-chlorobenzaldehyde and 3-methylacetophenone.
  • Catalyst : A base such as sodium hydroxide or potassium hydroxide.
  • Solvent : Ethanol or methanol, often under reflux conditions.

The reaction can be represented as follows:

2 Chlorobenzaldehyde+3 MethylacetophenoneBase 2E 1 2 Chlorophenyl 3 3 methylphenyl prop 2 en 1 one+Water\text{2 Chlorobenzaldehyde}+\text{3 Methylacetophenone}\xrightarrow{\text{Base}}\text{ 2E 1 2 Chlorophenyl 3 3 methylphenyl prop 2 en 1 one}+\text{Water}

Biological Activity

Chalcones, including this compound, are known for their diverse biological activities. The following sections detail specific activities and findings related to this compound.

Antimicrobial Activity

Chalcones have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits:

  • Antibacterial Activity : Preliminary studies suggest effectiveness against various bacterial strains. For instance, it has shown activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus0.0039 - 0.025 mg/mL
    Escherichia coli0.008 - 0.020 mg/mL

This data indicates that the chlorophenyl group may enhance the compound's interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal effects against strains like Candida albicans and Fusarium oxysporum. The MIC values for these fungi range from:

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans16.69 - 78.23 µM
Fusarium oxysporum56.74 - 222.31 µM

These findings suggest that the compound may disrupt fungal cell wall integrity or interfere with metabolic pathways.

Anticancer Potential

Emerging studies have indicated that chalcones possess anticancer properties. Research into this compound suggests potential mechanisms of action, including:

  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Tumor Growth : In vitro studies have demonstrated a reduction in cell proliferation in various cancer cell lines.

The biological activity of this compound is attributed to its ability to interact with cellular targets. The α,β-unsaturated carbonyl system acts as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic sites on proteins, which can inhibit enzyme activities or modulate receptor functions.

Case Studies

A notable study published in PubMed examined the metabolism of related chalcone derivatives in vivo and identified several metabolites through HPLC analysis, indicating that structural modifications can significantly impact biological activity and pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2E)-1-(2-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one
Reactant of Route 2
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(2E)-1-(2-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one

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